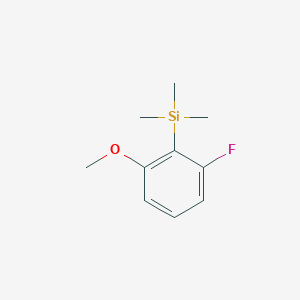

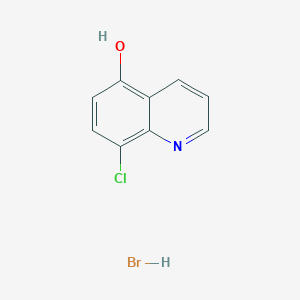

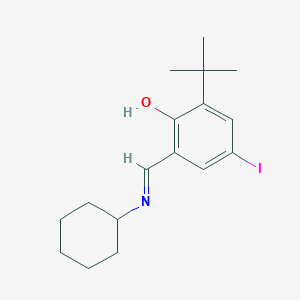

![molecular formula C20H18N2O3 B6299853 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one CAS No. 93397-90-1](/img/structure/B6299853.png)

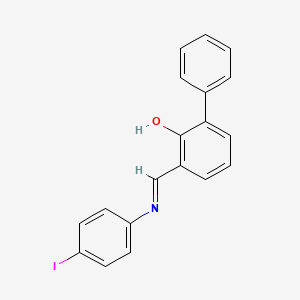

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

Descripción general

Descripción

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one (DEHB) is a synthetic compound that has been used in scientific research for a variety of purposes. It is an important tool for studying the biochemical and physiological effects of drugs, as well as for understanding the mechanisms of action of drugs and their effects on the body. DEHB has been used in a variety of laboratory experiments, and has been found to possess a number of advantages and limitations.

Aplicaciones Científicas De Investigación

Solid-State Fluorescence Applications : Park et al. (2009) reported that while 9-(diethylamino)benzo[a]phenoxazin-5-one (Nile Red) does not exhibit solid-state fluorescence, its derivatives can show solid-state fluorescence under certain conditions. This property is essential for applications in materials science and photonics (Park et al., 2009).

Synthesis and Fluorescence Properties : Long et al. (1999) synthesized various benzo[a]phenoxazin-5-one derivatives, including 9-(diethylamino)benzo[a]phenoxazin-5-one, and studied their fluorescence properties. These properties are crucial for applications in dye chemistry and molecular probes (Long et al., 1999).

Improved Synthesis Techniques : Ektova and Berezhnaya (2013) improved the synthesis of 9-diethylamino-5H-benzo[a]phenoxazin-5-one derivatives. Efficient synthesis methods are fundamental for pharmaceutical and dye industries (Ektova & Berezhnaya, 2013).

Thin Film Applications : Ignasheva et al. (1994) explored the physicochemical properties of vacuum-deposited thin films of derivatives of 9-(diethylamino)benzo[a]phenoxazin-5-one. Such films have applications in photonics and electronics (Ignasheva et al., 1994).

Molecular Probing in Materials Science : Matsui and Nozawa (1997) studied the absorption and fluorescence spectra of 9-(diethylamino)benzo[a]phenoxazin-5-one (Nile Red) in modified SiO2 gels, highlighting its use in molecular probing for photonics materials (Matsui & Nozawa, 1997).

Molecular Dynamics Simulations : Singh and Tieleman (2013) conducted molecular dynamics simulations of Nile Red, focusing on its localization and orientation in lipid bilayers. This research is vital for understanding molecular interactions in biological systems (Singh & Tieleman, 2013).

Synthesis and Spectroscopic Characterization : Oliveira et al. (2002) measured the electronic and vibrational spectra of Nile Red derivatives, contributing to the development of new dyes and molecular probes (Oliveira et al., 2002).

Potential as a Fluorescent Probe : Daban et al. (1991) showed that Nile Red can be used as a fluorescent probe to study the hydrophobic properties of protein-detergent complexes, useful in biochemical research (Daban et al., 1991).

Fluorometric Determination in Microalgal Cells : Cooksey et al. (1987) used Nile Red for the fluorometric determination of neutral lipid in microalgal cells, highlighting its application in microbiology and biotechnology (Cooksey et al., 1987).

Propiedades

IUPAC Name |

9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)15-10-13(23)6-7-14(15)20(19)21-16/h5-11,23H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCSMRAXCRGQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541996 | |

| Record name | 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93397-90-1 | |

| Record name | 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)